1-Boc-4-(4-bromobutyl)piperidine

Vue d'ensemble

Description

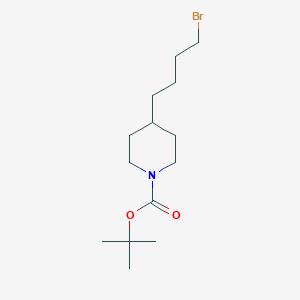

1-Boc-4-(4-bromobutyl)piperidine, also known as tert-butyl 4-(4-bromobutyl)-1-piperidinecarboxylate, is a chemical compound with the molecular formula C14H26BrNO2 and a molecular weight of 320.27 g/mol . This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Méthodes De Préparation

The synthesis of 1-Boc-4-(4-bromobutyl)piperidine involves several steps. One common method starts with 4-N-Boc-piperidine-methanol, which is dissolved in diethyl ether. Carbon tetrabromide and triphenylphosphine are then added at room temperature to facilitate the reaction. This method is efficient and yields the desired product with high purity.

Analyse Des Réactions Chimiques

1-Boc-4-(4-bromobutyl)piperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation of the compound can lead to the formation of different oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-Boc-4-(4-bromobutyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Mécanisme D'action

The mechanism of action of 1-Boc-4-(4-bromobutyl)piperidine involves its interaction with specific molecular targets and pathways. The bromobutyl chain allows for further modifications and attachment of pharmacophores, enhancing its utility in medicinal chemistry. The compound can interact with various enzymes and receptors, influencing their activity and leading to different biological effects.

Comparaison Avec Des Composés Similaires

1-Boc-4-(4-bromobutyl)piperidine can be compared with other similar compounds, such as:

1-Boc-4-piperidone:

1-Boc-4-(4-bromophenoxy)piperidine: This compound has a similar structure but with a bromophenoxy group instead of a bromobutyl group.

Activité Biologique

1-Boc-4-(4-bromobutyl)piperidine is a compound with significant potential in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a bromobutyl group and a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is with a CAS number of 142355-81-5. The presence of the bromobutyl group makes it a versatile intermediate for further chemical modifications.

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Piperidine derivatives have been studied for their roles as ligands for G-protein coupled receptors (GPCRs) and other pharmacological targets.

Nitric Oxide Release

Similar to other amidoxime derivatives, this compound may undergo oxidation to release nitric oxide (NO), which plays a crucial role in numerous physiological processes, including vasodilation and neurotransmission. The release mechanism typically involves cytochrome P450 enzymes or NADPH-dependent reductases, facilitating the conversion of the compound into active forms that exert biological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been evaluated for its potential as an inhibitor of chemokine receptors, particularly CCR5, which is crucial in HIV infection pathways. Compounds in the piperidine class have shown promising results as potent CCR5 ligands, with reported pIC50 values indicating strong binding affinity .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable absorption and distribution characteristics in biological systems. The compound's solubility profile allows for effective bioavailability when administered in vivo. Research indicates that modifications to the piperidine structure can enhance its pharmacokinetic properties, making it suitable for therapeutic applications .

Case Studies and Research Findings

Several studies have explored the efficacy of piperidine derivatives, including this compound:

- HIV Inhibition : A study identified analogs of piperidine derivatives as potent inhibitors of HIV-1 through CCR5 modulation, demonstrating significant antiviral activity in rodent models .

- Tuberculosis Treatment : Research has indicated that certain piperidine derivatives can inhibit Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents against resistant strains .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Synthesis Intermediate : It is widely used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biological Pathway Studies : The compound is instrumental in studying biological pathways involving piperidine derivatives, contributing to the understanding of various biochemical mechanisms.

- Medicinal Chemistry : Its potential as a precursor in developing drugs targeting various diseases highlights its importance in medicinal chemistry .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSNDRCACPSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438711 | |

| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142355-81-5 | |

| Record name | tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 142355-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.